N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfonic acids.
Scientific Research Applications
N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the ethyl and fluoro groups.
Benzene, 1-fluoro-2-(trifluoromethyl): Similar but lacks the sulfonamide group
Uniqueness
N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H9F4NO2S |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9F4NO2S/c1-2-14-17(15,16)7-5-3-4-6(10)8(7)9(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
RAKLNEZCPCCJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1C(F)(F)F)F |
Origin of Product |
United States |
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